molecular formula C14H12N2S2 B2695063 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 522624-21-1

3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2695063
CAS No.: 522624-21-1
M. Wt: 272.38
InChI Key: JYQDQPALXJXKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 522624-21-1) is a high-value chemical scaffold with a molecular formula of C₁₄H₁₂N₂S₂ and a molecular weight of 272.39 g/mol . This compound features a benzothiazole core fused with a cyclopentathiophene-2-amine system, making it a prime candidate for medicinal chemistry and drug discovery research. The benzothiazole nucleus is recognized as a privileged structure in the design of biologically active compounds . Recent studies highlight that derivatives of this core exhibit a broad and potent spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties . Specific benzothiazole derivatives have been identified as substituted thiophene derivatives with potential as anti-cancer agents , while others have shown significant inhibitory activity in molecular docking studies against inflammatory targets . The structure-activity relationship (SAR) of such compounds indicates that substitutions on the core scaffold are critical for optimizing binding affinity and efficacy . Researchers can utilize this compound as a key synthetic intermediate to develop novel therapeutic agents. It is supplied with a typical purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c15-13-12(8-4-3-7-10(8)17-13)14-16-9-5-1-2-6-11(9)18-14/h1-2,5-6H,3-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDQPALXJXKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the condensation of 2-aminobenzenethiol with cyclopentadiene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may also involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

GABAA Receptor Activation

One of the primary applications of this compound is its role as an activator of the GABAA receptor. The GABAA receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. Compounds that enhance GABAA receptor activity can be significant in treating anxiety disorders, epilepsy, and other neurological conditions .

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit substantial anticancer activity. For instance, compounds structurally related to benzothiazoles have been shown to inhibit tubulin polymerization and demonstrate potent antiproliferative effects against various cancer cell lines. Notably, studies have reported that certain benzothiazole derivatives have IC50 values ranging from 0.78 to 18 nM against human cancer cells .

Table 1: Summary of Biological Activities

CompoundActivityIC50 Value (nM)Reference
3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amineGABAA Receptor Activator-
Benzothiazole Derivative AAntiproliferative0.78
Benzothiazole Derivative BAnticancer (HeLa Cells)12

Neuropharmacological Applications

The neuropharmacological potential of this compound extends beyond GABAA receptor activation. Its structural analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis and Structure-Activity Relationship

The synthesis of compounds related to this compound often involves multi-step processes including cyclization reactions and substitution strategies that enhance biological activity. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound differs from its analogs primarily in the substituent attached to the cyclopenta[b]thiophen-2-amine core. Key analogs and their properties are summarized below:

Compound Name Substituent CAS Molecular Weight Notable Properties References
Target Compound 1,3-Benzothiazol-2-yl - - Potential bioactivity (inferred) -
3-Benzoyl derivative Benzoyl 40312-29-6 243.33 Base structure; no reported bioactivity
3-(4-Chlorobenzoyl) derivative 4-Chlorobenzoyl 304018-04-0 277.77 Irritant (Xi hazard class)
3-(2,4-Dimethylbenzoyl) derivative 2,4-Dimethylbenzoyl 1082778-95-7 - Enhanced solubility (methyl groups)
3-(4-Bromobenzoyl) derivative 4-Bromobenzoyl - 322.22 GPCR target (adenosine A1 receptor)
3-(3-Chloro-4-methoxybenzoyl) derivative 3-Cl-4-MeO-Benzoyl 1797174-07-2 307.80 Unspecified pharmacological potential

Key Observations :

  • Halogenated Derivatives : Chloro- and bromo-substituted analogs exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but also toxicity .
  • Benzothiazole vs.

Pharmacological Potential

While direct studies on the target compound are unavailable, insights can be drawn from related structures:

  • Antiproliferative Activity : Benzothiazole-triazole hybrids (e.g., ) demonstrate antiproliferative effects, suggesting the benzothiazole moiety may confer similar properties to the target compound .
  • Cytotoxic Activity : Thiazole-oxadiazole hybrids (e.g., ) show cytotoxic activity, highlighting the role of heterocycles in anticancer drug design .
  • GPCR Targeting: The 4-bromo-substituted analog () binds to adenosine A1 receptors, indicating that halogenated derivatives may interact with neurological targets .

Biological Activity

3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound featuring a fused structure that combines benzothiazole and cyclopentathiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

  • IUPAC Name: 3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine
  • CAS Number: 522624-21-1
  • Molecular Formula: C14H12N2S2
  • Molecular Weight: 272.39 g/mol

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain benzothiazole derivatives can effectively inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54910Apoptosis induction
HeLa15G2/M phase arrest
B16F1012Inhibition of proliferation

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, some studies suggest that benzothiazole derivatives may possess neuroprotective effects. For example, compounds similar to this compound have been shown to exhibit anticonvulsant activity in animal models without significant neurotoxicity .

Case Studies

  • Anticancer Study : A recent investigation assessed the efficacy of the compound against a panel of cancer cell lines. The results indicated that it exhibited micromolar activity against A549 lung cancer cells and HeLa cervical cancer cells, with a notable increase in apoptosis markers observed through flow cytometry analysis .
  • Neurotoxicity Assessment : Another study focused on evaluating the neurotoxic potential of related benzothiazole compounds in rodent models. The findings revealed no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for further development as a neuroprotective agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
2-AminobenzothiazoleBenzothiazole derivativeModerateHigh
CyclopentathiopheneThiophene derivativeLowModerate
3-(1,3-benzothiazol-2-yl)phenylamineBenzothiazole derivativeHighModerate

Q & A

Q. What synthetic routes are available for 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, and how can they be optimized?

The compound can be synthesized via cyclization reactions involving benzothiazole and cyclopenta[b]thiophene precursors. A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates, followed by acid-catalyzed cyclization to yield the cyclopenta[b]thiophene core . Optimization may include adjusting reaction conditions (e.g., acid strength, temperature) and using microwave-assisted synthesis to enhance efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Key parameters include hydrogen bonding interactions and torsional angles, which help resolve ambiguities in the fused-ring system .
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the benzothiazole and cyclopenta[b]thiophene connectivity, with distinct aromatic proton shifts (~6.5–8.5 ppm) and carbon signals for the fused rings .

Q. How can purity and isomerism issues be addressed during synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates regioisomers. HPLC with UV detection (λ = 254 nm) monitors purity, while mass spectrometry confirms molecular weight and fragmentation patterns. Evidence suggests that ≥95% purity is achievable using these methods .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the benzothiazole moiety’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity at the cyclopenta[b]thiophene amine group .

Q. What strategies resolve contradictory bioactivity data in anticancer assays?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, incubation time). Systematic validation using standardized protocols (e.g., MTT assay, 72-hour exposure) and structural analogs (e.g., tert-butyl or fluorophenyl substitutions) can clarify structure-activity relationships .

Q. How does acid catalysis influence cyclization efficiency in the synthesis?

Sulfuric acid promotes thiourea cyclization by protonating the thiocarbonyl group, facilitating nucleophilic attack by the amine. Kinetic studies (monitored via TLC or in-situ IR) reveal optimal acid concentrations (e.g., 0.5–1.0 M) and reaction times (3–5 hours) to minimize side products like sulfonic acid derivatives .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations identify key interactions, such as hydrogen bonding between the amine group and kinase active sites (e.g., EGFR). Free energy calculations (MM-PBSA) quantify binding affinities, guiding rational modifications for improved selectivity .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
1Aryl isothiocyanates, DMF, 80°CThiourea formation
2H2_2SO4_4, reflux, 4 hCyclization to oxadiazinane
3NaBH4_4, EtOH, 0°CAmine reduction

Q. Table 2: Common Analytical Parameters

TechniqueParametersApplication
XRDSHELXL refinement, R-factor < 0.05Crystal structure validation
1^1H NMR400 MHz, DMSO-d6_6Confirmation of aromatic protons
HPLCC18 column, 70:30 MeOH/H2_2OPurity assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.